BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to Hirshfeld Surface
Analysis of Nitrocarbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Nitro-9H-carbazole

Cat. No.: B080079

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of intermolecular interactions in nitrocarbazole
compounds through Hirshfeld surface analysis. Understanding these non-covalent interactions
is crucial for predicting the physicochemical properties, crystal packing, and ultimately, the
biological activity and material applications of these heterocyclic compounds. This document
summarizes key experimental data, outlines methodologies, and visualizes the analytical
workflow.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify
intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it
defines a unique three-dimensional surface for a molecule. This surface allows for the mapping
of various properties, most notably the normalized contact distance (ngcontent-ng-
€c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

d __.dnorm

norm

), which highlights regions of significant intermolecular contact. The analysis also generates a
two-dimensional "fingerprint plot,” a histogram of distances from the surface to the nearest
nucleus inside and outside the surface, providing a quantitative summary of the types and
relative significance of intermolecular interactions.

Comparative Analysis of Intermolecular Contacts
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A detailed Hirshfeld surface analysis has been reported for 2-nitro-3-phenyl-9H-carbazole,

providing a benchmark for understanding the intermolecular interactions in this class of

compounds. While quantitative data for other nitrocarbazole derivatives is not readily available

in the surveyed literature, a qualitative comparison can be drawn based on the expected

influence of different substituent patterns.

Quantitative Analysis: 2-nitro-3-phenyl-9H-carbazole

The crystal structure of 2-nitro-3-phenyl-9H-carbazole reveals a complex network of

intermolecular interactions that dictate its solid-state packing. The Hirshfeld surface analysis

provides a quantitative breakdown of these interactions.[1][2] The primary interactions are

summarized in the table below.

Intermolecular Contact

Contribution (%)

Description

36.3%

Predominantly van der Waals
forces, typical for organic
molecules with a significant

number of hydrogen atoms.

C---H/H---C

30.2%

Represents interactions
between carbon and hydrogen
atoms, contributing
significantly to the overall

packing.

O---H/H---O

24.0%

These contacts are indicative
of hydrogen bonding, with the
nitro group's oxygen atoms
acting as hydrogen bond

acceptors.[1][2]

N---H/H---N

0.9%

A minor contribution,
suggesting limited direct
interaction involving the
nitrogen atoms in the crystal
packing.[1][2]
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The presence of a nitro group and a phenyl substituent on the carbazole core introduces
polarity and potential for various types of non-covalent interactions. The significant contribution
of O-:-H/H---O contacts highlights the role of the nitro group in forming hydrogen bonds, which
are crucial in determining the supramolecular architecture.[1][2]

Qualitative Comparison with Other Nitrocarbazoles

While detailed fingerprint plot data for other nitrocarbazoles like 9-ethyl-3-methyl-1,6-
dinitrocarbazole is not available in the reviewed literature, some qualitative predictions can be
made:

 Dinitrocarbazole Derivatives: Compounds with multiple nitro groups, such as 9-ethyl-3-
methyl-1,6-dinitrocarbazole, would be expected to exhibit a higher percentage of O-:-H/H---O
and N---H/H---N contacts compared to their mononitro counterparts. The increased number of
hydrogen bond acceptors on the nitro groups would likely lead to more extensive hydrogen-
bonding networks.

» |someric Nitrocarbazoles: The position of the nitro group on the carbazole ring will
significantly influence the intermolecular interactions. For instance, a nitro group at a different
position might lead to steric hindrance that favors different packing motifs and alters the
balance of H---H, C---H, and O---H contacts.

o N-Substituted Nitrocarbazoles: The nature of the substituent on the carbazole nitrogen (e.g.,
ethyl vs. hydrogen) will impact the potential for N-H---O hydrogen bonding. In 2-nitro-3-
phenyl-9H-carbazole, the N-H group acts as a hydrogen bond donor.[1] In N-alkylated
derivatives, this specific interaction would be absent, likely increasing the relative importance
of other interactions like C-H:--O and Tt-1t stacking.

Experimental and Computational Workflow

The process of performing a Hirshfeld surface analysis involves a combination of experimental
techniques and computational methods. A typical workflow is illustrated below.
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A typical workflow for Hirshfeld surface analysis.
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Experimental Protocols

1. Synthesis and Crystallization: The synthesis of nitrocarbazole compounds often involves

multi-step reactions. For example, 2-nitro-3-phenyl-9H-carbazole can be synthesized from a
dinitrobiphenylbenzene derivative via a modified Cadogan reaction.[1] The crude product is

typically purified by column chromatography. Single crystals suitable for X-ray diffraction are
grown by slow evaporation of a solution of the purified compound in an appropriate solvent

mixture (e.g., ethyl acetate in hexanes).[1]

2. X-ray Crystallography: A suitable single crystal is mounted on a diffractometer. X-ray
diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific
wavelength of X-ray radiation (e.g., Mo Ka or Cu Ka). The collected data is then processed to
yield a crystallographic information file (CIF), which contains the atomic coordinates and other
essential crystal structure information.

3. Hirshfeld Surface Analysis: The CIF file is used as the input for software such as
CrystalExplorer.[1] The Hirshfeld surface is calculated based on the electron distribution of the
molecule within the crystal. The surface is then mapped with properties like ngcontent-ng-
c1205671314="" nghost-ng-c2690653763="" class="inline ng-star-inserted">

d,prmdnorm

to visualize intermolecular contacts. Red spots on the ngcontent-ng-c1205671314=
ng-c2690653763="" class="inline ng-star-inserted">

_nghost-

d,prmdnorm

surface indicate close contacts, while blue regions represent weaker or no significant contacts.
[1] The 2D fingerprint plots are generated from the Hirshfeld surface, and the relative
contributions of different intermolecular contacts are calculated by integrating the areas under
the respective peaks in the plot.

Logical Relationships in Intermolecular Interactions

The interplay of different non-covalent forces determines the final crystal packing of a
nitrocarbazole compound. The following diagram illustrates the relationship between the
molecular features and the resulting intermolecular interactions.
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Relationship between molecular features and interactions.

In conclusion, Hirshfeld surface analysis provides invaluable quantitative insights into the
intermolecular interactions governing the crystal structures of nitrocarbazole compounds. The
analysis of 2-nitro-3-phenyl-9H-carbazole demonstrates the significant roles of H---H, C---H, and
O---H contacts. Further research providing quantitative Hirshfeld data for a wider range of
nitrocarbazole derivatives is needed to build a more comprehensive comparative
understanding, which will be instrumental in the rational design of new materials and

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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